molecular formula C14H15ClF3N5O3 B2649824 1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea CAS No. 1421476-56-3

1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

Cat. No.: B2649824
CAS No.: 1421476-56-3
M. Wt: 393.75
InChI Key: OUWQVCOSANMEHW-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C14H15ClF3N5O3 and its molecular weight is 393.75. The purity is usually 95%.
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Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structural features contribute to diverse biological activities, making it a subject of research in pharmacology and related fields.

Chemical Structure and Properties

The molecular formula of this compound is C24H25ClF3N5O2C_{24}H_{25}ClF_3N_5O_2, and it possesses a complex structure characterized by a urea linkage and a triazole ring. The presence of chloro, methoxy, and trifluoromethyl groups enhances its biological activity.

PropertyValue
Molecular FormulaC24H25ClF3N5O2C_{24}H_{25}ClF_3N_5O_2
Molecular Weight487.93 g/mol
CAS Number1207037-38-4

Research indicates that compounds with similar structures may exhibit inhibitory effects on specific enzymes or pathways involved in disease processes. The mechanism of action typically involves interactions with biological targets such as enzymes or receptors. For instance, studies have shown that triazole derivatives can inhibit the activity of certain enzymes associated with cancer progression and inflammatory responses.

Biological Activities

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against pancreatic ductal adenocarcinoma (PDA) cells, reducing cell migration and invasion .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models, potentially through modulation of cytokine release and inhibition of inflammatory pathways .
  • Antimicrobial Properties : Some derivatives related to this compound have exhibited antimicrobial activity against a range of pathogens, indicating potential applications in treating infections .

Study 1: Antiproliferative Activity

A study assessing the antiproliferative effects of similar triazole-containing compounds on PDA cells revealed that treatment with the compound at doses of 10 mg/kg significantly reduced local and distant metastasis in an orthotopic mouse model . This suggests that the compound could be further explored as a therapeutic agent for pancreatic cancer.

Study 2: Anti-inflammatory Mechanisms

Research on related compounds demonstrated their ability to attenuate inflammatory responses in murine models. The administration of these compounds resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . Such findings highlight the potential for developing anti-inflammatory therapies based on this chemical framework.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF3N5O3/c1-22-11(14(16,17)18)21-23(13(22)25)6-5-19-12(24)20-9-7-8(15)3-4-10(9)26-2/h3-4,7H,5-6H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWQVCOSANMEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)NC2=C(C=CC(=C2)Cl)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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